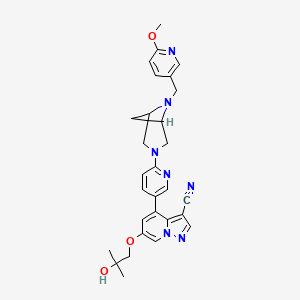
Selpercatinib
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Selpercatinib hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. Es wird hauptsächlich zur Behandlung von RET-getriebenem nicht-kleinzelligen Lungenkrebs, medullärem Schilddrüsenkrebs und anderen Schilddrüsenkrebsarten eingesetzt . Seine Wirksamkeit bei diesen Krebsarten wurde in verschiedenen klinischen Studien nachgewiesen, was es zu einem wertvollen Werkzeug in der onkologischen Forschung macht .
Wirkmechanismus
This compound entfaltet seine Wirkung, indem es an die ATP-Bindungsstelle der RET-Kinase bindet und so die Signalübertragung nachgeschaltet verhindert . Diese Hemmung der RET-Kinase-Aktivität unterbricht die Signalwege, die das Wachstum und Überleben von Krebszellen fördern. Zu den beteiligten molekularen Zielstrukturen und Signalwegen gehören der Mitogen-aktivierte Proteinkinase (MAPK)-Weg und der Phosphatidylinositol-3-Kinase (PI3K)-Weg .
Wirkmechanismus
- Enhanced RET oncogene expression is a hallmark of many cancers, and Selpercatinib selectively inhibits this pathway .
- By inhibiting RET, it blocks the abnormal protein signals that drive cancer cell multiplication, thus slowing or stopping cancer cell spread .
- Impact on Bioavailability : Food increases bioavailability, so it’s recommended to take with a meal .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Zukünftige Richtungen
Selpercatinib has shown promise in treating RET fusion-positive NSCLC and RET-mutant MTC . It has received accelerated FDA approval for these indications, and its continued approval may be contingent on future confirmatory trials . As research continues, it’s possible that new uses for this compound will be discovered.
Biochemische Analyse
Biochemical Properties
Selpercatinib exhibits enhanced specificity for RET tyrosine kinase receptors (RTKs) over other RTK classes . It interacts with RET tyrosine kinase receptors, inhibiting their activity and thereby blocking downstream signals for proliferation and survival . This compound is a substrate of CYP 3A4 .
Cellular Effects
This compound influences cell function by inhibiting RET tyrosine kinase activity and signaling . This inhibition affects various types of cells, including those of the nervous systems, genitourinary system, neuroendocrine tissues, and hematopoietic stem cells . It also impacts tumor cells expressing oncogenic RET fusions, RET activating point mutations, or overexpressing wildtype RET .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding at the active site of the RET kinase . It inhibits the activity of constitutively dimerized RET fusion proteins and activated point mutants . This inhibition blocks downstream signals for proliferation and survival .
Temporal Effects in Laboratory Settings
In a phase 3 trial, this compound showed durable efficacy with mainly low-grade toxic effects in patients with medullary thyroid cancer . The effects of this compound were observed over time, with the majority of responders demonstrating responses of at least 6 months .
Metabolic Pathways
This compound is predominantly metabolized in the liver by CYP3A4 . It is primarily recovered in feces (69%, 14% unchanged) and urine (24%, 12% unchanged) .
Subcellular Localization
The exact subcellular localization of this compound is not explicitly stated in the available literature. As a kinase inhibitor, this compound is known to bind at the active site of the RET kinase, which is a receptor tyrosine kinase located on the cell surface . This suggests that this compound interacts with its target on the cell membrane, although it may also be internalized into the cell to exert its effects.
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Die Herstellung von Selpercatinib umfasst eine Reihe von synthetischen Schritten. Eines der Verfahren beinhaltet die Halogenierungsreaktion unter milderen Bedingungen, was den Reaktionsablauf vereinfacht . Der detaillierte Syntheseweg und die Reaktionsbedingungen sind urheberrechtlich geschützt und oft patentiert, wodurch sie für die Öffentlichkeit weniger zugänglich sind.
Industrielle Produktionsverfahren: Die industrielle Produktion von this compound folgt strengen Protokollen, um die Reinheit und Wirksamkeit der Verbindung zu gewährleisten. Der Prozess umfasst mehrere Stufen der Synthese, Reinigung und Qualitätskontrolle, um die von den Gesundheitsbehörden festgelegten regulatorischen Standards zu erfüllen .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Selpercatinib durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen sind entscheidend für seine metabolische Verarbeitung und therapeutische Wirkung .
Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in den Reaktionen mit this compound verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und verschiedene Lösungsmittel, um die Reaktionen zu erleichtern. Die Bedingungen werden optimiert, um eine maximale Ausbeute und Reinheit der Verbindung zu gewährleisten .
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind in erster Linie Metaboliten, die aus dem Körper ausgeschieden werden. Diese Metaboliten werden untersucht, um die Pharmakokinetik und Pharmakodynamik von this compound zu verstehen .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen: Zu den ähnlichen Verbindungen zu Selpercatinib gehören Pralsetinib, Vandetanib und Cabozantinib . Diese Verbindungen zielen ebenfalls auf die RET-Kinase ab, unterscheiden sich aber in ihrer Spezifität und ihrem Nebenwirkungsprofil.
Einzigartigkeit: This compound ist einzigartig in seiner hohen Spezifität für die RET-Kinase, wodurch Off-Target-Effekte und damit verbundene Toxizitäten reduziert werden . Diese Spezifität macht es zu einer bevorzugten Wahl für Patienten mit RET-getriebenen Krebsarten und bietet im Vergleich zu anderen Multikinase-Inhibitoren ein besseres Sicherheitsprofil .
Eigenschaften
IUPAC Name |
6-(2-hydroxy-2-methylpropoxy)-4-[6-[6-[(6-methoxypyridin-3-yl)methyl]-3,6-diazabicyclo[3.1.1]heptan-3-yl]pyridin-3-yl]pyrazolo[1,5-a]pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N7O3/c1-29(2,37)18-39-24-9-25(28-21(10-30)13-33-36(28)17-24)20-5-6-26(31-12-20)34-15-22-8-23(16-34)35(22)14-19-4-7-27(38-3)32-11-19/h4-7,9,11-13,17,22-23,37H,8,14-16,18H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIIOFHFUYBLOLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COC1=CN2C(=C(C=N2)C#N)C(=C1)C3=CN=C(C=C3)N4CC5CC(C4)N5CC6=CN=C(C=C6)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N7O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901026442 | |
| Record name | Selpercatinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901026442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
525.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<1 mg/mL | |
| Record name | Selpercatinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15685 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Rearranged during transfection (RET) is a transmembrane receptor tyrosine kinase containing extracellular, transmembrane, and intracellular domains whose activity is required for normal kidney and nervous system development. Constitutive RET activation is primarily achieved through chromosomal rearrangements producing 5' fusions of dimerizable domains to the 3' _RET_ tyrosine kinase domain, such as _KIF5B-RET_ and _CCDC6-RET_, resulting in constitutive dimerization and subsequent autophosphorylation. Constitutive activation leads to increased downstream signalling and is associated with tumour invasion, migration, and proliferation. Selpercatinib is a direct RET kinase inhibitor, exhibiting IC50 values between 0.92 and 67.8 nM depending on the exact _RET_ genotype. Information based on natural as well as induced resistance mutations and molecular modelling suggests that selpercatinib directly inhibits RET autophosphorylation by competing with ATP for binding. Various single amino acid mutations at position 810 inhibit selpercatinib binding without significantly altering ATP binding, potentially leading to treatment failures. Selpercatinib is also reported to inhibit other tyrosine kinase receptors, including VEGFR1, VEGFR3, FGFR1, FGFR2, and FGFR3, at clinically relevant concentrations. The significance of these effects is not well studied. | |
| Record name | Selpercatinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15685 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
2152628-33-4 | |
| Record name | Selpercatinib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2152628334 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Selpercatinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15685 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Selpercatinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901026442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(2-hydroxy-2-methylpropoxy)-4-(6-(6-((6-methoxypyridin-3-yl)methyl)-3,6-diazabicyclo[3.1.1]heptan-3-yl)pyridin-3-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SELPERCATINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CEGM9YBNGD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![1-(2-Methylbenzo[d]oxazol-6-yl)-3-(1,5-naphthyridin-4-yl)urea](/img/structure/B610713.png)
![3-[4-cyano-3-[(2R)-3-[[1-(2,3-dihydro-1H-inden-2-yl)-2-methylpropan-2-yl]amino]-2-hydroxypropoxy]phenyl]propanoic acid;hydrochloride](/img/structure/B610715.png)

![4-[1-ethyl-7-[(piperidin-4-ylamino)methyl]imidazo[4,5-c]pyridin-2-yl]-1,2,5-oxadiazol-3-amine;dihydrochloride](/img/structure/B610717.png)
![[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethylimidazo[4,5-c]pyridin-7-yl]-[(3S)-3-aminopyrrolidin-1-yl]methanone;dihydrochloride](/img/structure/B610718.png)
